(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of a methoxy group.
Sulfanylation: Attachment of a methylsulfane group.
Each step requires specific reagents and conditions, such as bromine for bromination, fluorine gas or a fluorinating agent for fluorination, methanol for methoxylation, and a sulfur-containing reagent for sulfanylation. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The methylsulfane group may also play a role in modulating its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluoro-6-methoxyphenyl)(ethyl)sulfane
- (3-Bromo-2-fluoro-6-methoxyphenyl)(propyl)sulfane
- (3-Bromo-2-fluoro-6-methoxyphenyl)(butyl)sulfane
Uniqueness
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHICRHBSFIDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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